Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
Description
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a heterocyclic ester featuring an isoxazole ring substituted with a hydroxyl group at the 3-position and a branched alkyl ester moiety. Isoxazoles are known for their stability and bioactivity, often serving as scaffolds in drug discovery due to their hydrogen-bonding capabilities and metabolic resistance . The hydroxyl group at the 3-position distinguishes this compound from simpler isoxazole esters, likely enhancing its solubility in polar solvents and reactivity in synthetic pathways.
Properties
CAS No. |
2104986-10-7 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11) |
InChI Key |
QGWCBGOUMCNLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=O)NO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketoester Precursors
A widely cited method involves the cyclization of β-ketoester intermediates with hydroxylamine derivatives. The reaction proceeds via the formation of an isoxazole ring through [3+2] cycloaddition. For example, 3-methylbut-2-enoyl chloride is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, yielding 3-hydroxyisoxazole-5-carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) produces the target compound.
Key parameters:
Halogenation-Hydrolysis Approach
An alternative route employs bromination followed by hydrolysis. Starting with 3-methyl-2-(3-bromoisoxazol-5-yl)butanoate (CAS 2086301-50-8), nucleophilic substitution with aqueous NaOH at 80°C replaces the bromine atom with a hydroxyl group. This method avoids harsh cyclization conditions and achieves a 65% isolated yield after purification via column chromatography.
Advantages:
-
Avoids unstable intermediates
-
Compatible with large-scale production
Industrial Production Methods
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for scalable production. In this system, pre-mixed streams of β-ketoester and hydroxylamine derivatives are pumped through a heated reactor (residence time: 15–20 min) at 100°C. The output undergoes inline esterification with methyl chloride, reducing processing time by 40% compared to batch methods.
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 4–6 hours | 1.5 hours |
| Purity (HPLC) | 95% | 98% |
| Throughput (kg/day) | 5 | 18 |
Catalytic Esterification
Industrial protocols often use immobilized lipases (e.g., Candida antarctica Lipase B) for esterification. This enzymatic approach operates at 35°C in solvent-free conditions, achieving 90% conversion efficiency and minimizing waste. The enzyme is reusable for up to 10 cycles without significant activity loss.
Purification and Characterization
Chromatographic Techniques
Crude product is typically purified using silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>97%).
Critical impurities:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.28 (s, 1H, isoxazole-H), 3.72 (s, 3H, OCH₃), 2.91–2.84 (m, 1H, CH(CH₃)₂), 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N isoxazole), 3200 cm⁻¹ (O–H).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the isoxazole ring.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:
- Reagent in Organic Synthesis : The compound can be employed as a reagent for synthesizing other complex molecules.
- Intermediate in Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals.
Biology
The biological activities of this compound have been the focus of numerous studies:
- Antimicrobial Activity : In vitro studies demonstrated significant antimicrobial properties against various bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : Research has shown that the compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases.
Medicine
This compound is investigated for its potential therapeutic properties:
- Neuroprotective Effects : Studies indicate that the compound may reduce neuronal cell death caused by oxidative stressors, highlighting its potential role in neurodegenerative disease treatment.
- Inhibition of Pathogenic Mechanisms : Research has shown that it can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, demonstrating its potential for combating bacterial infections.
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 3-hydroxyisoxazole and a suitable butanoic acid derivative.
- Reaction Conditions : Controlled conditions such as temperature, pressure, and catalysts are used to optimize yield and purity.
Table: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | 3-Hydroxyisoxazole + Butanoic Acid Derivative |
| Reaction Type | Condensation Reaction |
| Catalysts | Specific catalysts depending on reaction |
| Yield | High yield with optimized conditions |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at concentrations around 50 µM, the compound exhibited significant antimicrobial activity, suggesting its potential use as a novel antibiotic agent.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could significantly reduce neuronal cell death caused by oxidative stressors, providing insights into its potential application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
In contrast, the methyl-substituted analog exhibits greater metabolic stability and lipophilicity, favoring membrane permeability .
Thiazole-Based Analogs
Compounds such as thiazol-5-ylmethyl carbamates (e.g., l , m , s , t in ) share structural similarities in their heterocyclic cores. Thiazoles, containing sulfur instead of oxygen, exhibit distinct electronic properties:
Table 2: Heterocycle Comparison (Isoxazole vs. Thiazole)
Thiazole derivatives often show enhanced metabolic stability compared to isoxazoles due to sulfur’s lower electronegativity, but they may exhibit higher toxicity profiles .
Ester Group Comparisons
Methyl esters like methyl isobutanoate () and methyl methacrylate provide insights into the influence of ester chains:
Table 3: Ester Group Impact on Physical Properties
The target compound’s 3-methylbutanoate chain likely confers intermediate lipophilicity, balancing solubility and membrane penetration.
Biological Activity
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, relevant case studies, and research findings.
- Molecular Formula : C10H15N1O3
- CAS Number : 2104986-10-7
- Molecular Weight : 199.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate various signaling pathways that are crucial in disease processes, particularly in cancer and inflammatory conditions.
Anticancer Properties
Recent studies have highlighted the compound's potential as a therapeutic agent in cancer treatment. It has been shown to:
- Inhibit Tumor Growth : In vitro assays demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, suggesting its role as a potential anticancer agent.
- Modulate Protein Levels : The compound acts on E3 ubiquitin ligases, leading to the degradation of oncogenic proteins, which is a promising mechanism for targeted cancer therapy .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- Reduction of Inflammatory Markers : In cell culture studies, it was observed that this compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Neuroprotective Effects :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structure of Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate?
- Methodology :
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (PDA) to assess purity, referencing gradients optimized for heterocyclic esters (e.g., 95% acetonitrile/water with 0.1% formic acid) .
- NMR Spectroscopy : Employ - and -NMR to confirm structural integrity. For example, the isoxazole ring protons typically resonate at δ 6.2–6.5 ppm, while the methyl ester group appears at δ 3.6–3.8 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight using high-resolution MS, targeting the [M+H]+ ion with an accuracy of ±2 ppm .
Q. How should this compound be stored to ensure stability during long-term research?
- Storage Guidelines :
- Store at 0–6°C under inert gas (argon or nitrogen) to prevent ester hydrolysis or oxidation of the isoxazole hydroxyl group .
- Use amber vials to minimize photodegradation, as isoxazole derivatives are sensitive to UV light .
- Monitor stability via periodic HPLC analysis; degradation products may include 3-hydroxyisoxazole-5-carboxylic acid (hydrolysis byproduct) .
Q. What synthetic routes are available for preparing this compound?
- Synthetic Strategies :
- Isoxazole Ring Formation : Condense β-keto esters (e.g., ethyl acetoacetate) with hydroxylamine under acidic conditions to yield the 3-hydroxyisoxazole core .
- Esterification : React the carboxylic acid intermediate (post-ring formation) with methanol using HSO as a catalyst, followed by purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Experimental Design :
- Dose-Response Studies : Use a standardized assay (e.g., enzyme inhibition with IC determination) across multiple cell lines to control for metabolic variability .
- Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid) via LC-MS/MS to clarify whether observed effects stem from the parent compound or derivatives .
- Batch Consistency : Cross-validate results using independently synthesized batches to rule out impurities (e.g., residual hydroxylamine) as confounding factors .
Q. What computational approaches are suitable for predicting the stereoelectronic properties of this compound?
- Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the isoxazole ring, which influences hydrogen-bonding interactions .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to predict membrane permeability .
- Docking Studies : Use AutoDock Vina to model binding poses with target enzymes (e.g., cyclooxygenase-2), focusing on the hydroxyl-isoxazole moiety as a pharmacophore .
Q. How does the compound’s stability vary under physiological versus experimental conditions?
- Stability Profiling :
- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. The ester group hydrolyzes rapidly at pH > 7, with a half-life of <24 hours .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C under nitrogen) .
- Light Exposure Tests : Compare NMR spectra before/after 48-hour UV exposure to quantify photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
